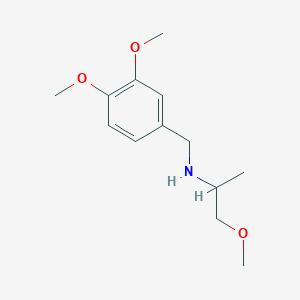

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAKJPRKQTXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386042 | |

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-61-5 | |

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (CAS 137071-61-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, a secondary amine with potential applications in organic synthesis and medicinal chemistry. While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide will delve into its chemical properties, a validated synthesis protocol via reductive amination, and a discussion of its potential research applications based on the activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the synthetic utility and potential biological relevance of this compound.

Introduction and Chemical Profile

This compound, also known as N-(3,4-Dimethoxybenzyl)-1-methoxypropan-2-amine, is a chemical compound with the CAS number 137071-61-5. Its structure features a dimethoxy-substituted benzyl group attached to a methoxy-substituted isopropylamine moiety. The presence of the dimethoxybenzyl group is significant, as this functional group is found in numerous pharmacologically active compounds, including papaverine and verapamil. The overall structure suggests its potential as an intermediate in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its precursors is provided in Table 1.

| Property | This compound | 3,4-Dimethoxybenzaldehyde | 1-Methoxypropan-2-amine |

| CAS Number | 137071-61-5 | 120-14-9 | 37143-54-7 |

| Molecular Formula | C13H21NO3 | C9H10O3 | C4H11NO |

| Molecular Weight | 239.31 g/mol | 166.17 g/mol | 89.14 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) | White to light yellow crystalline powder[1][2] | Colorless liquid[3] |

| Boiling Point | Not specified | 281 °C | Not specified |

| Melting Point | Not specified | 40-43 °C | Not specified |

| Solubility | Not specified | Slightly soluble in water, soluble in ethanol and ether | Soluble in water |

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of secondary amines such as this compound is reductive amination . This robust and versatile reaction involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.

Reaction Principle

The synthesis of the target compound proceeds via the reaction of 3,4-dimethoxybenzaldehyde with 1-methoxypropan-2-amine. The initial step is the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of a suitable reducing agent, the imine is then reduced to the final secondary amine product. The choice of reducing agent is critical to the success of the reaction, with milder reducing agents being preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent for imines and enamines.

Caption: Reductive Amination Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxybenzaldehyde (1.0 eq)

-

1-Methoxypropan-2-amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Amine Addition: To the stirred solution, add 1-methoxypropan-2-amine (1.1 eq) dropwise at room temperature. The slight excess of the amine helps to drive the imine formation to completion.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm. The use of STAB is advantageous as it is a mild reducing agent that does not reduce the starting aldehyde.

-

Reaction Monitoring: Continue to stir the reaction at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product spot by TLC.

-

Workup: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct from the STAB.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Research Applications and Biological Significance

Analog to Pharmacologically Active Scaffolds

The 3,4-dimethoxybenzyl moiety is a key structural feature in a number of therapeutic agents. For instance, it is a core component of papaverine, a vasodilator, and verapamil, a calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias. Compounds containing this motif have also been investigated for their potential as anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization.[4][5]

Hypothetical Mechanism of Action: Modulation of Adrenergic or Serotonergic Pathways

Many benzylamine derivatives are known to interact with monoamine transporters and receptors, including those for dopamine, norepinephrine, and serotonin. Given the structural similarity of the title compound to phenylethylamine-based signaling molecules, it is plausible that it could exhibit activity at these targets. Further research would be required to investigate its binding affinities and functional effects on these pathways.

Caption: Hypothetical signaling pathway for the target compound, suggesting potential interaction with G-protein coupled receptors.

Safety and Handling

As there is no specific safety data sheet available for this compound, a cautious approach to handling is imperative. The safety profile should be inferred from the known hazards of its starting materials and related compounds.

-

3,4-Dimethoxybenzaldehyde: This compound is classified as an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed.[1][2]

-

1-Methoxypropan-2-amine: This is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[3]

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a readily accessible secondary amine with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed and reliable synthesis protocol, and a discussion of its potential research applications based on structural analogy to known bioactive compounds. While further investigation is required to fully elucidate its biological activity and potential therapeutic applications, the information presented here serves as a solid foundation for researchers to build upon.

References

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]

- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

National Center for Biotechnology Information. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine. PubChem. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine molecular weight and formula

An In-Depth Technical Guide to (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound this compound, also known by its IUPAC name, N-((3,4-dimethoxyphenyl)methyl)-1-methoxypropan-2-amine. While specific experimental data for this exact molecule is not prevalent in public databases, this document extrapolates its core characteristics, proposes a robust synthesis protocol, and outlines potential applications based on the well-understood principles of organic chemistry and the known properties of its structural analogs. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of any chemical compound lies in its structure, from which its formula and molecular weight are derived. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacokinetic modeling.

Molecular Structure and Formula

The compound is a secondary amine featuring a 3,4-dimethoxybenzyl group and a 2-methoxy-1-methylethyl group attached to the nitrogen atom.

-

Systematic Name: N-((3,4-dimethoxyphenyl)methyl)-1-methoxypropan-2-amine

-

Molecular Formula: C₁₃H₂₁NO₃

-

Key Structural Features:

-

Veratryl Group: The 3,4-dimethoxybenzyl moiety is a common feature in many biologically active molecules.

-

Substituted Propylamine: The 1-methoxypropan-2-amine backbone provides a flexible and functionalized alkyl chain.

-

Physicochemical Data Summary

The following table summarizes the calculated and estimated physicochemical properties of the target compound. These values are foundational for experimental design, from selecting appropriate solvents to predicting behavior in chromatographic systems.

| Property | Value | Notes |

| Molecular Weight | 239.32 g/mol | Calculated based on the atomic weights of the constituent elements (C, H, N, O). |

| Molecular Formula | C₁₃H₂₁NO₃ | Derived from structural analysis. |

| Hydrogen Bond Donors | 1 | The secondary amine (-NH-) group. |

| Hydrogen Bond Acceptors | 4 | The nitrogen atom and the three oxygen atoms in the methoxy groups. |

| Rotatable Bonds | 7 | Indicates a high degree of conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 40.72 Ų | Suggests potential for good cell membrane permeability. |

| Predicted logP | 1.8 - 2.2 | Estimated value; indicates moderate lipophilicity. |

Proposed Synthesis Pathway: Reductive Amination

A logical and high-yield approach to synthesizing this compound is through reductive amination. This widely used method involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This one-pot procedure is efficient and minimizes the isolation of the potentially unstable imine intermediate.

Causality of Experimental Choices

-

Reactants: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) and 1-Methoxypropan-2-amine are chosen as the precursors. Veratraldehyde is a commercially available and stable aromatic aldehyde. 1-Methoxypropan-2-amine provides the required alkyl backbone.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. Unlike stronger reducing agents like sodium borohydride, STAB is milder, selective for imines in the presence of aldehydes, and does not react violently with protic solvents like methanol, making the reaction safer and more controllable.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Proposed workflow for the synthesis via reductive amination.

Step-by-Step Experimental Protocol

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 equiv.) and dichloromethane (DCM, ~0.2 M).

-

Amine Addition: Add 1-methoxypropan-2-amine (1.1 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following techniques are standard for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons, methoxy singlets, the benzylic CH₂, and the protons on the alkyl chain. The integration of peaks will correspond to the number of protons in each environment.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal. The analysis should show a prominent [M+H]⁺ ion at m/z 240.32, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (a weak to medium band around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and the strong C-O ether stretches (around 1250 cm⁻¹ and 1030 cm⁻¹).

Potential Applications and Scientific Context

While this specific molecule is not widely documented, its structural motifs are present in compounds with significant biological activity. Its utility is likely as a building block or intermediate in medicinal chemistry and organic synthesis.

-

Pharmaceutical Intermediate: The 3,4-dimethoxybenzyl (veratryl) group is a key component in various pharmaceuticals. This compound could serve as a precursor for more complex molecules targeting receptors or enzymes in the central nervous system. Similar N-benzyl amine structures are investigated for their roles as receptor agonists or antagonists[1][2].

-

Scaffold for Library Synthesis: Due to its functional handles (secondary amine) and conformational flexibility, it is a suitable scaffold for creating libraries of related compounds for high-throughput screening in drug discovery programs.

-

Ligand Development: The amine and ether functionalities offer potential coordination sites for metal ions, suggesting possible applications in catalysis or materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 201101, (3,4-Dimethoxybenzyl)(2-phenylethyl)amine. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29749, N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. Retrieved from [Link]

-

Organic Syntheses (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2853071, (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Retrieved from [Link]

- Google Patents (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3157139, (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. Retrieved from [Link]

- Google Patents (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

E-Journal of Chemistry (2012). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

-

National Institutes of Health (PMC) (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

Chemchart (n.d.). 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). Retrieved from [Link]

Sources

A Practical Guide to the Synthesis of N-(3,4-dimethoxybenzyl)-1-methoxypropan-2-amine via Reductive Amination

An in-depth technical guide on the synthesis of N-(3,4-dimethoxybenzyl)-1-methoxypropan-2-amine, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Abstract

This guide details a reliable and efficient method for the synthesis of the secondary amine, N-(3,4-dimethoxybenzyl)-1-methoxypropan-2-amine. The selected synthetic strategy is a one-pot reductive amination, a cornerstone of modern organic synthesis for its high efficiency and operational simplicity. We will proceed by reacting 3,4-dimethoxybenzaldehyde with 1-methoxypropan-2-amine to form an intermediate imine, which is subsequently reduced in situ using sodium borohydride. This document provides a step-by-step protocol, a discussion of the reaction mechanism, safety considerations, and methods for purification and characterization.

The Synthetic Strategy: Reductive Amination

The synthesis of N-(3,4-dimethoxybenzyl)-1-methoxypropan-2-amine is effectively achieved through a direct reductive amination. This strategy is chosen for its convergence, high atom economy, and the widespread availability of the starting materials. The overall transformation involves the formation of a C-N bond between an aldehyde (3,4-dimethoxybenzaldehyde) and a primary amine (1-methoxypropan-2-amine), followed by the reduction of the resulting imine intermediate.

The reaction proceeds in two key stages within a single pot:

-

Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base, or imine. This step is typically reversible and often favored by the removal of water or by using a dehydrating agent. For many direct reductive aminations, the imine is simply formed in equilibrium in a suitable solvent.

-

Reduction: A reducing agent, introduced into the same reaction vessel, selectively reduces the imine's C=N double bond to a single bond, yielding the final secondary amine.

Sodium borohydride (NaBH₄) is selected as the reducing agent for this protocol. It is a mild and selective hydride donor, well-suited for reducing imines in the presence of less reactive functional groups. Its ease of handling and affordability make it a preferred choice for many laboratory-scale syntheses. More complex reagents like sodium triacetoxyborohydride (STAB) are often used for their enhanced selectivity and milder reaction conditions, but NaBH₄ is highly effective for this class of substrates.

IUPAC name N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine

An In-Depth Technical Guide to N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary amine N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine, a compound of interest in medicinal chemistry and drug discovery. This document details a feasible synthetic route via reductive amination, outlines methods for purification and characterization, and explores potential pharmacological applications based on the structural motifs present in the molecule. The guide is intended to serve as a foundational resource for researchers investigating novel compounds with potential therapeutic value.

Introduction

The pursuit of novel molecular entities with specific pharmacological profiles is a cornerstone of modern drug development. The compound N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine incorporates two key structural features that suggest potential biological activity: the 3,4-dimethoxyphenyl group and a substituted secondary amine. The 3,4-dimethoxy substitution on a phenyl ring is a common feature in a variety of biologically active molecules, contributing to interactions with various biological targets.[1][2][3] Molecules containing this moiety have been investigated for their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1]

This guide will provide a detailed protocol for the synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine, discuss its analytical characterization, and delve into its potential as a scaffold for the development of new therapeutic agents.

Chemical Properties and Synthesis

IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine

Molecular Formula: C₁₃H₂₁NO₃

Molecular Weight: 239.31 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value |

| LogP | 1.8 |

| pKa (most basic) | 9.5 |

| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Retrosynthetic Analysis

A logical synthetic approach to N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine is through a reductive amination reaction. This method involves the condensation of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5][6][7]

The retrosynthetic disconnection of the target molecule reveals two readily available starting materials: 3,4-dimethoxybenzylamine and 1-methoxy-2-propanone.

Synthesis Workflow

Caption: Synthetic workflow for N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine from 3,4-dimethoxybenzylamine and 1-methoxy-2-propanone using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

3,4-Dimethoxybenzylamine (1.0 eq)

-

1-Methoxy-2-propanone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,4-dimethoxybenzylamine (1.0 eq) and anhydrous dichloromethane.

-

Add 1-methoxy-2-propanone (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

-

Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.[8][9] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the pure secondary amine.

Characterization

The structure and purity of the synthesized N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, the methoxy groups, the benzylic protons, and the protons of the 1-methoxypropan-2-amine moiety. The N-H proton of the secondary amine will likely appear as a broad singlet.[10][11][12][13]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the benzylic carbon, and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should display a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹.[11][12] Other significant peaks will include C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and C-O stretches (ethers).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine.

Potential Pharmacological Applications

The structural components of N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine suggest several potential areas of pharmacological investigation.

Neurological and Psychiatric Disorders

The 3,4-dimethoxyphenyl moiety is present in several psychoactive compounds and molecules with neuroprotective properties.[1][14] This suggests that the target compound could potentially interact with neurotransmitter systems in the central nervous system. Further investigation into its binding affinity for various receptors, such as serotonin and dopamine receptors, would be a logical next step.

Anticancer Activity

Numerous compounds containing the 3,4-dimethoxyphenyl group have demonstrated cytotoxic activity against various cancer cell lines.[2][15] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[2]

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory and Antioxidant Properties

The 3,4-dimethoxyphenyl scaffold is also associated with anti-inflammatory and antioxidant activities.[1][3] These properties are often linked to the ability of the methoxy groups to donate electrons and scavenge free radicals.

Conclusion

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine is a synthetically accessible compound with a chemical structure that suggests a range of potential biological activities. The detailed synthetic protocol and characterization methods provided in this guide offer a solid foundation for researchers to produce and study this molecule. Further investigations into its pharmacological profile are warranted to explore its potential as a lead compound in the development of new therapeutics for neurological disorders, cancer, and inflammatory conditions.

References

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

-

Reductive Amination. Chemistry Steps. Available at: [Link]

-

purifying secondary amine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

- US3864402A - Purification of secondary alkyl amines - Google Patents.

-

Synthesis of benzylic amines - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]

-

Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. Available at: [Link] reductive-amination-of-aldehydes-and-ketones

- US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents.

-

Reductive amination - Wikipedia. Available at: [Link]

-

Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]

-

Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. Available at: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

-

(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Spectroscopy of Amines - Oregon State University. Available at: [Link]

-

Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure - Sciforum. Available at: [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

-

The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC - PubMed Central. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. fiveable.me [fiveable.me]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dimethoxybenzyl Moiety in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Dimethoxybenzyl Compounds

The dimethoxybenzyl (DMB) structural motif is a cornerstone in contemporary medicinal chemistry and organic synthesis. Its prevalence stems from a unique combination of electronic and steric properties conferred by the methoxy substituents on the benzyl ring. In drug discovery, DMB moieties are found in a wide array of bioactive molecules and are frequently employed as versatile protecting groups for alcohols, amines, and other functional groups.[1][2][3] The electronic-donating nature of the methoxy groups makes the DMB group labile under specific acidic or oxidative conditions, allowing for its strategic removal during complex synthetic routes.[1][4][5]

For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of DMB-containing compounds is not merely academic; it is fundamental to success. Properties such as solubility, lipophilicity, ionization state (pKa), and chemical stability govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] These parameters directly impact bioavailability, target engagement, and overall therapeutic efficacy. This guide provides a comprehensive exploration of these core properties, blending theoretical principles with field-proven experimental protocols to empower scientists in their research and development endeavors.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[8] Insufficient solubility is a leading cause of attrition for drug candidates in the development pipeline. Solubility can be assessed under two main paradigms: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO). It is a high-throughput screening method used in early discovery to flag potential issues.[9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, though more time and resource-intensive.[10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for determining the thermodynamic solubility of a compound.[8] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid compound.

Causality and Self-Validation: This protocol is self-validating because it is an equilibrium-based measurement. Samples are taken over time until the concentration in the supernatant reaches a plateau, confirming that equilibrium has been established.[11] The presence of undissolved solid throughout the experiment ensures the solution remains saturated.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the dimethoxybenzyl test compound to a series of vials containing the aqueous medium of interest (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.[11]

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (typically 37 °C for biopharmaceutical relevance) and agitate for a defined period (e.g., 24-72 hours).[11]

-

Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from the vials.

-

Separation: Immediately separate the undissolved solid from the supernatant. This is a critical step and can be achieved by centrifugation or filtration through a low-binding filter (e.g., 0.45 µm PVDF).[11]

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Plot concentration versus time. Equilibrium is reached when consecutive measurements are statistically identical (e.g., within 5% of each other).

Caption: Workflow for Thermodynamic Solubility Determination.

Data Summary: Solubility of Representative Dimethoxybenzyl Compounds

| Compound | Solvent | Solubility | Source(s) |

| 2,4-Dimethoxybenzyl alcohol | Chloroform | Soluble | [12] |

| Methanol | Soluble | [12] | |

| Water | Slightly Soluble | [12] | |

| 3,4-Dimethoxybenzyl chloride | Common Organic Solvents | Good Solubility (Qualitative) | [13] |

Note: Quantitative data is often compound-specific. The protocol above provides the means to determine these values precisely.

Lipophilicity (LogP & LogD): Balancing Membrane Permeation and Solubility

Lipophilicity is a key determinant of a drug's ADME properties, influencing its ability to cross biological membranes, bind to plasma proteins, and interact with metabolic enzymes.[14][15] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The logarithm of the partition coefficient of a non-ionized compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is an intrinsic property of the neutral molecule.[14]

-

LogD: The logarithm of the distribution coefficient for an ionizable compound at a specific pH. It accounts for all species (ionized and non-ionized) and is therefore pH-dependent, making it more physiologically relevant.[14][16]

Experimental Protocol: LogD Determination (Shake-Flask Method)

Causality and Self-Validation: The shake-flask method directly measures the partitioning of a compound between two immiscible phases. The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment, and analysis of both phases provides a mass balance check for validation.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the two immiscible phases: n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance). Pre-saturate each solvent by mixing them vigorously together for several hours and then allowing them to separate. This prevents volume changes during the experiment.[16]

-

Compound Addition: Add a known amount of the dimethoxybenzyl test compound, typically from a concentrated DMSO stock, to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[16][17]

-

Equilibration: Seal the vial and shake gently for a sufficient period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.[16]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw a precise aliquot from each phase.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like LC-MS/MS.[17]

-

Calculation: Calculate the LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Caption: Experimental Workflow for LogD Determination.

Data Summary: Lipophilicity of a Representative Dimethoxybenzyl Compound

| Compound | Property | Value | Source(s) |

| 2,4-Dimethoxybenzyl alcohol | LogP (Predicted) | 1.109 | [12] |

Ionization Constant (pKa): The Impact of Molecular Charge

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For drug development, pKa is critical because the ionization state of a molecule profoundly affects its solubility, permeability, and ability to bind to its biological target.[18]

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves monitoring the pH of a solution of the test compound as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[18][19]

Causality and Self-Validation: The method relies on the direct measurement of pH, a fundamental property. The shape of the titration curve itself is a validation of the process. For a monoprotic acid, the pKa is equal to the pH at the point where exactly half of the acid has been neutralized by the base (the half-equivalence point), a relationship derived directly from the Henderson-Hasselbalch equation.[20]

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve the dimethoxybenzyl compound in a suitable solvent (often a co-solvent system like water/methanol may be needed for initial dissolution).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titrant Addition: Using a precision burette, add a standardized solution of a strong base (e.g., 0.1 M NaOH for an acidic compound) or a strong acid (e.g., 0.1 M HCl for a basic compound) in small, known increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the equivalence point (the point of steepest inflection). The pKa is the pH value on the curve corresponding to the addition of exactly half the volume of titrant needed to reach the equivalence point.[19][20]

Caption: General Principle of Spectrophotometric or Potentiometric pKa Determination.

Data Summary: pKa of a Representative Dimethoxybenzyl Compound

| Compound | Property | Value | Source(s) |

| 2,4-Dimethoxybenzyl alcohol | pKa (Predicted) | 14.18 ± 0.10 | [12] |

Chemical Stability: Ensuring Integrity and Shelf-Life

Stability testing is a mandatory component of drug development that evaluates how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[21][22] These studies are essential for determining a product's shelf-life, recommended storage conditions, and identifying potential degradation products that could impact safety or efficacy.[23][24]

Experimental Protocol: Forced Degradation and Long-Term Stability Study

A comprehensive stability program involves both forced degradation (stress testing) and long-term studies under ICH-prescribed conditions.

Causality and Self-Validation: This protocol is validated by its systematic approach. An initial (T=0) analysis provides the baseline. Subsequent analyses at defined time points under controlled conditions allow for the precise calculation of degradation rates. The use of a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all potential degradation products is crucial for the validity of the results.

Step-by-Step Methodology:

-

Protocol Design: Establish a formal stability protocol specifying the batches to be tested, container closure systems, storage conditions, and testing intervals.[21]

-

Initial Analysis (T=0): Perform a complete analysis of the initial batch of the dimethoxybenzyl compound. This includes appearance, assay (potency), purity (detecting and quantifying impurities), and any other relevant tests.

-

Sample Storage: Store aliquots of the compound under various conditions:

-

Long-Term: The intended storage condition, e.g., 5°C ± 3°C or 25°C/60% Relative Humidity (RH).[25]

-

Accelerated: Elevated stress conditions to predict long-term stability, e.g., 40°C/75% RH.[25][26]

-

Forced Degradation: Extreme conditions (e.g., strong acid/base, oxidation, high heat, photostability) to identify likely degradation pathways and products.[24]

-

-

Time-Point Testing: At specified intervals (e.g., 0, 3, 6, 12, 24 months for long-term studies), pull samples from storage.[25]

-

Analysis: Analyze the pulled samples using a validated, stability-indicating HPLC method to measure the assay of the parent compound and quantify any degradation products.

-

Data Evaluation: Evaluate the data for trends. Determine the shelf-life by identifying the time at which the compound's properties (e.g., assay) fall outside of the pre-defined acceptance criteria.

Caption: Workflow for a Comprehensive Stability Study.

Stability Considerations for Dimethoxybenzyl Compounds

The electron-donating methoxy groups that make DMB compounds useful also render them susceptible to specific degradation pathways.

-

Acid Lability: The DMB group is notably more labile to acidic conditions than an unsubstituted benzyl group. This is the basis for its use as a protecting group that can be cleaved with acids like trifluoroacetic acid (TFA).[1][2]

-

Oxidative Cleavage: The DMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5]

-

Hydrolysis: Compounds like 3,4-dimethoxybenzyl chloride are sensitive to moisture and can hydrolyze to the corresponding alcohol and hydrochloric acid.[25] Therefore, they require storage under inert and dry conditions.[25]

References

-

K.J. Box, A.E. Comer, C.L. Tsinman, "Development of Methods for the Determination of pKa Values," American Pharmaceutical Review, [Online]. Available: [Link]

-

Moravek, "The Role of Stability Testing in Pharmaceutical Research," Moravek, Inc., [Online]. Available: [Link]

-

S. Singh, M. Kumar, "Stability Testing of Pharmaceutical Products," Journal of Applied Pharmaceutical Science, 2012. [Online]. Available: [Link]

-

D.A. Ellis, et al., "Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited," Journal of Chemical Education, 2012. [Online]. Available: [Link]

-

ULM Chemistry, "Experiment # 11: Spectroscopic determination of indicator pKa," University of Louisiana Monroe, [Online]. Available: [Link]

-

TCA Lab / Alfa Chemistry, "Stability Testing of Pharmaceutical Products," TCA Lab, [Online]. Available: [Link]

-

Charles River Laboratories, "Stability Testing," Charles River Laboratories, [Online]. Available: [Link]

-

ComplianceOnline, "Stability Testing - Develop Stable Pharmaceutical Products," ComplianceOnline, [Online]. Available: [Link]

-

Cambridge MedChem Consulting, "LogD," Cambridge MedChem Consulting, 2019. [Online]. Available: [Link]

-

A. Jouyban, "Experimental and Computational Methods Pertaining to Drug Solubility," SciSpace, 2012. [Online]. Available: [Link]

-

ChemAxon, "LogP and logD calculations," ChemAxon Docs, [Online]. Available: [Link]

-

BioDuro, "ADME LogP LogD Assay," BioDuro, [Online]. Available: [Link]

-

World Health Organization, "PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION," WHO, 2018. [Online]. Available: [Link]

-

S.P. Nikam, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT," PharmaTutor, 2013. [Online]. Available: [Link]

-

A.A. Al-Hussain, et al., "Crystallographic and DFT study of novel dimethoxybenzene derivatives," Heliyon, 2025. [Online]. Available: [Link]

-

Pion Inc., "Introduction to log P and log D measurement using PionT3," Pion Inc., 2024. [Online]. Available: [Link]

-

BYJU'S, "How to calculate pKa," BYJU'S, [Online]. Available: [Link]

-

G. Singhvi, et al., "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery," Asian Journal of Chemistry, 2013. [Online]. Available: [Link]

-

S.J. Chawner, et al., "Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups," Organic & Biomolecular Chemistry, 2012. [Online]. Available: [Link]

-

Chem-Station, "p-Methoxybenzyl (PMB) Protective Group," Chem-Station International Edition, 2014. [Online]. Available: [Link]

-

P.G. Pietta, et al., "2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis," Washington University School of Medicine, 1971. [Online]. Available: [Link]

-

J.D. Chisholm, et al., "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis," Synthesis, 2016. [Online]. Available: [Link]

-

G. Timári, et al., "Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles," Periodica Polytechnica Chemical Engineering, 2017. [Online]. Available: [Link]

-

PubChem, "2,5-Dimethoxybenzyl alcohol," National Center for Biotechnology Information, [Online]. Available: [Link]

-

PubChem, "2,4-Dimethoxybenzyl alcohol," National Center for Biotechnology Information, [Online]. Available: [Link]

-

P.G. Pietta, et al., "2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis," The Journal of Organic Chemistry, 1971. [Online]. Available: [Link]

-

M. Kind, et al., "The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers," Beilstein Journal of Nanotechnology, 2023. [Online]. Available: [Link]

-

M. Lorincz, et al., "Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides," Arkivoc, 2011. [Online]. Available: [Link]

-

CAS Common Chemistry, "2,4-Dimethoxybenzyl alcohol," American Chemical Society, [Online]. Available: [Link]

-

PubChem, "4,4'-Dimethoxybibenzyl," National Center for Biotechnology Information, [Online]. Available: [Link]

-

ResearchGate, "Physicochemical properties of the compounds studied," ResearchGate, [Online]. Available: [Link]

-

T. Hatae, et al., "DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA)," HETEROCYCLES, 2012. [Online]. Available: [Link]

-

RA Journal of Applied Research, "Importance of Physicochemical Properties In Drug Discovery," Index Copernicus, 2016. [Online]. Available: [Link]

-

S. Murov, "Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery," LinkedIn, 2024. [Online]. Available: [Link]

-

MDPI, "Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery," Molecules, 2021. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. scispace.com [scispace.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. asianpubs.org [asianpubs.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Introduction to log P and log D in drug development [pion-inc.com]

- 16. enamine.net [enamine.net]

- 17. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

- 20. pennwest.edu [pennwest.edu]

- 21. japsonline.com [japsonline.com]

- 22. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 23. moravek.com [moravek.com]

- 24. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. criver.com [criver.com]

Methodological & Application

Synthesis of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of the secondary amine, (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine. The described protocol utilizes a one-pot reductive amination strategy, a cornerstone of modern amine synthesis, reacting 3,4-dimethoxybenzaldehyde with 2-methoxy-1-methylethylamine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and a framework for the reliable preparation of this and structurally related compounds.

Introduction and Scientific Rationale

Secondary amines are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The targeted compound, this compound, incorporates the pharmacologically relevant 3,4-dimethoxybenzyl (veratryl) group, a feature present in numerous alkaloids and synthetic drugs. The development of robust and efficient synthetic routes to such molecules is therefore of significant interest to the chemical and pharmaceutical sciences.

The chosen synthetic strategy is reductive amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This approach involves the initial condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is highly convergent and atom-economical, often proceeding under mild conditions with high yields and selectivity.[4]

For this specific transformation, we employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature and remarkable chemoselectivity.[5][6] It readily reduces the protonated iminium ion intermediate much faster than the starting aldehyde, thereby minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[7] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE).[8]

Synthetic Scheme and Mechanism

The synthesis of this compound proceeds via the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxy-1-methylethylamine, followed by in situ reduction with sodium triacetoxyborohydride.

Scheme 1: Overall Synthesis of this compound

Caption: Reductive amination of 3,4-dimethoxybenzaldehyde.

The reaction mechanism can be described in two key stages:

-

Imine Formation: The amine nitrogen of 2-methoxy-1-methylethylamine performs a nucleophilic attack on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by proton transfer and subsequent dehydration to yield a protonated imine (iminium ion).

-

Reduction: The hydride from sodium triacetoxyborohydride is delivered to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and affording the final secondary amine product.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier | CAS No. |

| 3,4-Dimethoxybenzaldehyde | 166.17 | 1.66 g | 10.0 | Thermo Fisher Scientific | 120-14-9 |

| 2-Methoxy-1-methylethylamine | 89.14 | 0.98 g (1.14 mL) | 11.0 | Sigma-Aldrich | 37143-54-7 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 | Sigma-Aldrich | 56553-60-7 |

| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | 50 mL | - | Sigma-Aldrich | 107-06-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - | - | - |

| Deionized Water | 18.02 | 50 mL | - | - | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - | 7487-88-9 |

| Dichloromethane (DCM) | 84.93 | - | - | - | 75-09-2 |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol).

-

Addition of Reactants: Dissolve the aldehyde in 50 mL of anhydrous 1,2-dichloroethane. To this solution, add 2-methoxy-1-methylethylamine (1.14 mL, 11.0 mmol). Stir the mixture at room temperature for 20 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting aldehyde. The reaction is typically complete within 3-5 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an oil.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of the target amine.

Expected Results and Characterization

The expected yield of the purified product is typically in the range of 80-95%. The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch for a secondary amine).

Safety and Handling

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture.

-

3,4-Dimethoxybenzaldehyde and 2-Methoxy-1-methylethylamine: May be irritating to the skin and eyes. Handle with appropriate gloves and safety glasses.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound via a one-pot reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild reaction conditions. This methodology is broadly applicable to the synthesis of a wide range of secondary amines and serves as a valuable tool for researchers in organic synthesis and drug discovery.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][7][8]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link][5]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link][6]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link][7]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link][3]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][1]

-

Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5394-5467. [Link][2]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Notes & Protocols: N-Alkylation of Primary Amines with Methoxy-Substituted Benzyl Halides

Abstract & Introduction

The N-alkylation of primary amines is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development. The introduction of a benzyl group, and specifically a methoxy-substituted benzyl group, can significantly influence a molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive guide to the N-alkylation of primary amines using methoxy-substituted benzyl halides.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern this reaction. We will delve into the mechanistic nuances of the SN2 pathway, the critical influence of methoxy group positioning on reactivity, and provide detailed, field-tested protocols for successful synthesis. The protocols are designed to be self-validating, incorporating in-process monitoring and characterization checkpoints to ensure reaction success and product purity.

Mechanistic Insights: The SN2 Reaction and Methoxy Group Effects

The N-alkylation of a primary amine with a benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide leaving group.[3]

The rate and efficiency of this reaction are profoundly influenced by the electronic properties of substituents on the aromatic ring.[4][5] A methoxy group (–OCH₃) is a powerful modulator of reactivity due to its dual electronic effects:

-

Mesomeric Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect is most pronounced when the methoxy group is at the ortho or para position relative to the benzylic carbon.[6][7] This donation of electron density stabilizes the transition state of the SN2 reaction, which has developing positive charge on the benzylic carbon, thereby accelerating the reaction rate.[8]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.

The interplay of these effects dictates the overall reactivity:

-

Para-Methoxybenzyl Halides: The +M effect strongly dominates. Electron density is effectively donated to the benzylic position, significantly stabilizing the transition state and leading to the highest reaction rates among the isomers.[9]

-

Ortho-Methoxybenzyl Halides: The +M effect is also strong, but it is partially counteracted by steric hindrance. The proximity of the methoxy group to the reaction center can impede the approach of the amine nucleophile, potentially slowing the reaction compared to the para isomer.[10]

-

Meta-Methoxybenzyl Halides: The +M effect cannot extend to the meta position. Therefore, the deactivating -I effect is dominant, which withdraws electron density and destabilizes the transition state. Consequently, meta-methoxybenzyl halides are the least reactive of the three isomers.[7][9]

Caption: SN2 mechanism for N-alkylation of a primary amine.

Experimental Protocols

Materials & Reagents

-

Primary Amine: Substrate of interest (e.g., Aniline, Benzylamine).

-

Methoxy-Substituted Benzyl Halide: (e.g., 4-methoxybenzyl chloride, 2-methoxybenzyl bromide).

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[11]

-

Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

Work-up: Deionized water, Ethyl Acetate (EtOAc), Brine (saturated NaCl solution).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

-

Purification: Silica gel for column chromatography.

General Protocol for N-Alkylation

This protocol is a general guideline. Stoichiometry and reaction times may need optimization based on the specific substrates used.

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).

-

Dissolve the amine in an appropriate volume of anhydrous solvent (ACN or DMF, approx. 0.1-0.2 M concentration).

-

Add the base. Use K₂CO₃ (2.0-3.0 eq) for most applications.[12] For more sensitive substrates or to scavenge HBr/HCl without a solid, DIPEA (1.5-2.0 eq) can be used.

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Addition of Benzyl Halide:

-

In a separate vial, dissolve the methoxy-substituted benzyl halide (1.0-1.2 eq) in a small amount of the reaction solvent.

-

Add the benzyl halide solution dropwise to the stirring amine/base mixture at room temperature. A slight exotherm may be observed.

-

-

Reaction & Monitoring:

-

Heat the reaction mixture to an appropriate temperature (typically 40-80 °C). Para-substituted halides often react at lower temperatures, while meta isomers may require more forcing conditions.

-

Monitor the reaction progress by TLC. Prepare a suitable mobile phase (e.g., 20-30% EtOAc in Hexanes). Spot the starting amine, the benzyl halide, and the reaction mixture. The product should appear as a new, typically less polar spot than the starting amine. The reaction is complete when the limiting reagent (usually the primary amine) is consumed.

-

-

Work-up & Extraction:

-

Cool the reaction mixture to room temperature.

-

If K₂CO₃ was used, filter off the solid base and wash the filter cake with a small amount of solvent.

-

If the solvent is ACN, remove it under reduced pressure. If DMF was used, proceed to the next step.

-

Pour the reaction mixture (or the residue after evaporation) into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with an organic solvent like Ethyl Acetate (EtOAc).

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification & Characterization:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of EtOAc in Hexanes).

-

Combine the pure fractions (as determined by TLC) and evaporate the solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

-

Reactivity and Conditions Overview

The choice of reaction conditions is directly linked to the halide's reactivity, which is governed by the methoxy group's position.

| Substrate | Relative Reactivity | Typical Temperature | Typical Reaction Time | Key Considerations |

| 4-Methoxybenzyl halide | Very High | 25 – 50 °C | 1 – 4 hours | Reaction is fast due to +M effect.[9] Risk of dialkylation if excess halide is used.[13] |

| 2-Methoxybenzyl halide | High | 40 – 70 °C | 3 – 8 hours | Slower than para due to steric hindrance.[10] Monitor carefully to ensure full conversion. |

| 3-Methoxybenzyl halide | Moderate | 60 – 90 °C | 6 – 24 hours | Least reactive due to dominant -I effect. Requires higher temperatures and longer times. |

Troubleshooting & Process Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Caption: Troubleshooting workflow for N-alkylation reactions.

Key Optimization Strategies:

-

Controlling Over-Alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine by-product.[3][13] To minimize this, use a slight excess of the primary amine or add the benzyl halide slowly to the reaction mixture.

-

Enhancing Reactivity: For less reactive combinations (e.g., using a meta-methoxybenzyl halide or a sterically hindered amine), several strategies can be employed:

-

Switching Solvents: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions compared to acetone or ACN.[11][14]

-

Increasing Temperature: Higher temperatures increase the reaction rate, but also the risk of side reactions.

-

Catalytic Iodide: Adding a catalytic amount of sodium or potassium iodide (0.1 eq) can convert the benzyl chloride/bromide to the more reactive benzyl iodide in situ via the Finkelstein reaction.[14]

-

Safety Precautions

Benzyl halides are lachrymators (tear-inducing) and irritants. They are also classified as potentially carcinogenic and mutagenic.[15][16][17][18][19] All manipulations must be performed with appropriate personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: Always handle benzyl halides in a certified chemical fume hood to avoid inhalation of vapors.[16][18]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and tightly fitting safety goggles or a face shield at all times.[15][17]

-

Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with institutional and local regulations.

References

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? [Online Forum Post]. Available at: [Link]

-